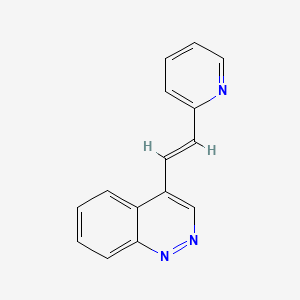

4-(2-(Pyridin-2-yl)vinyl)cinnoline

Description

Overview of Cinnoline (B1195905) and Pyridine (B92270) Heterocycles in Organic Chemistry

Cinnoline, a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂, is an isomer of other naphthyridines like quinoxaline (B1680401) and quinazoline. scispace.comwikipedia.org It consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. The presence of two adjacent nitrogen atoms in the heterocyclic ring makes cinnoline and its derivatives a subject of considerable interest in medicinal and materials chemistry. scispace.comnih.gov The cinnoline nucleus is a key structural component in many compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties. nih.govresearchgate.net The synthesis of the cinnoline ring system was first reported by Richter in 1883, and since then, numerous methods for its derivatization have been developed. wikipedia.orgresearchgate.net

Pyridine, with the formula C₅H₅N, is a fundamental six-membered aromatic heterocycle. Its nitrogen atom imparts a dipole moment and basicity to the molecule, influencing its reactivity and intermolecular interactions. nih.gov The pyridine motif is a ubiquitous structural unit in a vast number of pharmaceuticals and natural products. Its ability to act as a ligand for metal ions and to participate in hydrogen bonding makes it a crucial element in the design of new drugs and functional materials. nih.gov The substitution pattern on the pyridine ring can be readily modified, allowing for the fine-tuning of the electronic and steric properties of the resulting molecules. nih.gov

Significance of Conjugated Vinyl Systems in Molecular Design

A conjugated system in a molecule is characterized by alternating single and multiple bonds, which allows for the delocalization of π-electrons across the connected p-orbitals. This delocalization generally leads to increased stability and unique electronic and photophysical properties. The vinyl group (-CH=CH₂), when incorporated into a larger conjugated system, acts as a bridge that facilitates electronic communication between different parts of a molecule.

Research Context and Interdisciplinary Relevance of the Target Compound

The specific compound, 4-(2-(Pyridin-2-yl)vinyl)cinnoline, brings together the distinct chemical attributes of its three core components. While dedicated research on this exact molecule is not extensively documented in publicly available literature, its structural motifs suggest a high potential for a range of applications. The combination of a cinnoline scaffold, known for its biological activity, with a pyridine ring via a conjugated vinyl linker points towards potential uses in medicinal chemistry. For instance, compounds with similar structures, such as 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines, have been investigated as potent inhibitors of phosphodiesterase 10A, an enzyme relevant to neurological disorders. nih.gov

Furthermore, the extended π-system in this compound suggests that it may possess interesting photophysical properties. Pyridyl- and quinolinyl-substituted compounds with conjugated linkers are known to exhibit luminescence, making them potential candidates for use as fluorescent probes, sensors, or materials for organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The nitrogen atoms in both the cinnoline and pyridine rings can also act as coordination sites for metal ions, opening up possibilities in the field of coordination chemistry and the development of novel catalysts or functional materials. The interdisciplinary relevance of this compound, therefore, lies at the intersection of organic synthesis, medicinal chemistry, materials science, and coordination chemistry. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

Properties

Molecular Formula |

C15H11N3 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

4-[(E)-2-pyridin-2-ylethenyl]cinnoline |

InChI |

InChI=1S/C15H11N3/c1-2-7-15-14(6-1)12(11-17-18-15)8-9-13-5-3-4-10-16-13/h1-11H/b9-8+ |

InChI Key |

UPVPIBSVXGMYAC-CMDGGOBGSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=CC=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Pyridin 2 Yl Vinyl Cinnoline and Its Analogues

Strategic Approaches to the Cinnoline (B1195905) Core

The cinnoline ring system, a bicyclic aromatic heterocycle containing a pyridazine (B1198779) ring fused to a benzene (B151609) ring, is a crucial component of the target molecule. wikipedia.org Its synthesis has been the subject of extensive research, leading to a variety of strategic approaches.

Cyclization Reactions of Aryldiazonium Salts

A classic and enduring method for constructing the cinnoline nucleus involves the cyclization of aryldiazonium salts. The Richter cinnoline synthesis, first reported in 1883, is a prime example of this strategy. wikipedia.orgsibran.ru This reaction typically proceeds through the diazotization of an o-aminoaryl compound bearing an unsaturated side chain, such as an alkynyl group. The resulting diazonium salt then undergoes an intramolecular cyclization to form the cinnoline ring. wikipedia.orgsibran.ru For instance, the cyclization of o-(1,3-butadiynyl)phenyltriazene has been utilized to produce 3-alkynyl-4-bromocinnoline, a versatile intermediate for further functionalization. nih.govacs.org

The mechanism of this transformation has been a subject of study, with proposals suggesting a multi-step process involving the formation of a five-membered pyrazole (B372694) ring intermediate, which can then rearrange to the more stable six-membered pyridazine ring of the cinnoline system. sibran.ru The specific reaction conditions and the nature of the substituents on the aryl ring and the alkyne can influence the course of the reaction and the final products. sibran.ru

Reductive Cyclization Pathways

Reductive cyclization represents another important avenue for the synthesis of cinnolines. These methods often start from precursors containing nitro groups, which are then reduced to facilitate the cyclization process. nih.govresearchgate.net For example, a transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.gov This process involves the in situ formation of a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, azo isomerization, cyclization, and aromatization to yield the desired cinnoline derivative. nih.gov

Another approach involves the base-catalyzed cyclization of 3-amino-5-hydroxy-4-(2-nitroaryl)pyrazoles, which provides access to 1-hydroxy-3H-pyrazolo[3,4-c]cinnoline 5-N-oxides. rsc.org These compounds can be further transformed into cinnoline-4-carboxylic acid 1-N-oxides, highlighting the utility of reductive cyclization strategies in accessing functionalized cinnoline systems. rsc.org It is important to note that the presence of certain functional groups, such as halogens, can be problematic as they may be removed under the reductive conditions employed. researchgate.net

Contemporary Annulation and Coupling Reactions

Modern synthetic chemistry has introduced a range of powerful annulation and coupling reactions that provide efficient access to the cinnoline core. Transition-metal catalysis, particularly with palladium, has been instrumental in developing these new methods. nih.govacs.org

One such strategy involves the Pd(II)-catalyzed C-H activation of 1-arylindazolones followed by an oxidative [4+2] annulation with allenoates. acs.org This reaction allows for the synthesis of two different regioisomeric forms of cinnoline-fused indazolones, with the solvent playing a crucial role in controlling the regioselectivity. acs.org The use of aerobic conditions and the avoidance of metal oxidants make this an attractive and environmentally friendly approach. acs.org

Copper-catalyzed reactions have also emerged as a valuable tool for cinnoline synthesis. For instance, the copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been reported to form cinnolines. nih.gov Furthermore, the synthesis of benzo[c]cinnolinium salts can be achieved through copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. nih.gov These contemporary methods offer high efficiency and functional group tolerance, expanding the synthetic chemist's toolbox for accessing complex cinnoline derivatives. acs.orgnih.gov

Green Chemistry Techniques in Cinnoline Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods, and the synthesis of cinnolines is no exception. ijpsjournal.comzenodo.orgnih.gov Green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. nih.gov

Microwave-assisted synthesis has been successfully applied to the preparation of cinnoline derivatives. researchgate.net This technique can significantly reduce reaction times and improve yields by enabling reactions to be carried out at higher temperatures than conventional heating methods. researchgate.net For example, a multi-component reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under controlled microwave heating provides an efficient route to densely functionalized cinnolines. researchgate.net

The use of nanocatalysts is another promising green approach for quinoline (B57606) and, by extension, cinnoline synthesis. nih.gov Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. nih.gov They can also be easily recovered and reused, which is a key principle of green chemistry. nih.gov Furthermore, organocatalytic electrosynthesis has been developed for the one-pot, two-step synthesis of cinnoline derivatives from ortho-alkynyl acetophenones and sulfonyl hydrazides under mild and green conditions. acs.org

Synthesis of the 2-Vinylpyridine (B74390) Moiety and Related Vinyl-Heterocycles

The 2-vinylpyridine unit is the second key structural component of the target molecule. Its synthesis is well-established and can be achieved through several routes.

Condensation and Dehydration Routes

A common and industrially relevant method for the synthesis of 2-vinylpyridine involves the condensation of 2-methylpyridine (B31789) (α-picoline) with formaldehyde (B43269), followed by the dehydration of the resulting alcohol intermediate. wikipedia.orggoogle.comchemicalbook.com

The initial condensation reaction produces 2-(2-hydroxyethyl)pyridine (B196109). google.comchemicalbook.com This reaction is typically carried out at elevated temperatures and pressures. wikipedia.orgchemicalbook.com The subsequent dehydration of 2-(2-hydroxyethyl)pyridine to form 2-vinylpyridine can be achieved by heating in the presence of a dehydrating agent, such as a strong alkali or an acid catalyst. google.comgoogle.com One patented method describes the addition of an aqueous solution of 2-pyridine ethanol (B145695) to a hot aqueous solution of a caustic alkali, which simultaneously causes dehydration and steam distillation of the 2-vinylpyridine product. google.com This process is reported to give high yields and avoids the formation of resins. google.com A "one-step" process has also been developed where 2-picoline and formaldehyde are reacted in the presence of a strong acid catalyst to directly generate 2-vinylpyridine, offering a simpler and more efficient alternative to the two-step method. google.com

The synthesis of related vinyl-heterocycles, such as (E)-2-(2-(pyridin-4-yl)vinyl)quinoline, has also been explored, demonstrating the versatility of these synthetic strategies for creating a range of vinyl-substituted heterocyclic compounds. researchgate.net

Catalytic Approaches involving Acrylonitrile (B1666552) and Acetylene (B1199291)

The use of simple, readily available C2 synthons like acrylonitrile and acetylene is a cornerstone of efficient chemical synthesis. While modern catalytic methods for the direct one-pot synthesis of the cinnoline ring from these specific precursors are not extensively documented, classical methods and related catalytic reactions provide valuable insights.

One of the foundational methods for cinnoline synthesis is the Richter Cinnoline Synthesis . This reaction proceeds via the cyclization of an ortho-alkynylaryl diazonium salt. wikipedia.org In a typical sequence, an ortho-aminophenylacetylene derivative is diazotized, and the resulting diazonium salt undergoes an intramolecular cyclization to form a 4-hydroxycinnoline, which can then be further modified. wikipedia.org This classical pathway highlights the utility of an acetylene functional group in forming the pyridazine portion of the cinnoline ring.

Modern transition-metal catalysis offers powerful tools for constructing heterocycles. Gold(I) and other metals can catalyze the reaction of acetylene gas with various organic molecules. rsc.org For instance, gold(I)-catalyzed reactions of acetylene with alkenes can lead to (Z,Z)-1,4-disubstituted 1,3-butadienes or biscyclopropanes, demonstrating acetylene's role as a dicarbene equivalent. rsc.org While not a direct cinnoline synthesis, these catalytic transformations showcase how acetylene can be activated to form complex carbon skeletons. Similarly, palladium-catalyzed cross-coupling of arylboronic acids with acetylene can produce diaryl ethynes, which are key precursors in various heterocyclic syntheses. osti.gov

Regarding acrylonitrile, its high reactivity makes it a versatile building block in organic synthesis. wikipedia.org While direct catalytic annulation with aryl hydrazones to form cinnolines is not a standard named reaction, acrylonitrile is widely used in other contexts. For example, it participates in ammoxidation processes catalyzed by materials like BiMo-based oxides to produce valuable chemicals. wikipedia.org The Doebner-Miller reaction, a method for synthesizing quinolines, utilizes α,β-unsaturated carbonyl compounds, which are structurally related to acrylonitrile. youtube.comslideshare.net This reaction involves the condensation of an aniline (B41778) with the unsaturated carbonyl compound, catalyzed by acids. youtube.com

| Reaction Name | Precursors | Key Transformation | Relevance to Cinnoline Synthesis |

| Richter Cinnoline Synthesis | o-Alkynylaryl diazonium salt | Intramolecular cyclization | Direct formation of the cinnoline ring from an acetylene derivative. wikipedia.org |

| Gold-Catalyzed Acetylene Reactions | Acetylene, Alkenes | Dicarbene equivalent reactions | Demonstrates catalytic activation of acetylene for complex molecule synthesis. rsc.org |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Acid-catalyzed annulation | Forms quinolines; highlights the use of unsaturated synthons like acrolein, a relative of acrylonitrile. youtube.comslideshare.net |

Michael Addition Strategies to Vinyl-Substituted Aromatic N-Heterocycles

Michael or conjugate addition is a powerful C-C and C-heteroatom bond-forming reaction. This strategy can be applied to vinyl-substituted N-heterocyles, such as 2-vinylpyridine, which can serve as a precursor to the pyridinylvinyl moiety of the target compound. researchgate.netresearchgate.netnih.gov In this approach, a nucleophile adds to the vinyl group of a pyridine (B92270) ring, creating a functionalized side chain that can be elaborated and used to construct the cinnoline ring in a subsequent step.

A wide array of nucleophiles can be employed in these reactions. The conjugate addition of organolithium reagents to trans-1,2-di-(2-pyridyl)ethylene has been studied, where the resulting anionic intermediate can be trapped by various electrophiles. researchgate.net This demonstrates that vinylpyridines are effective Michael acceptors. researchgate.netresearchgate.net The kinetic stability of the intermediate carbanion, often stabilized by the pyridine ring, is key to the success of these reactions. researchgate.net

Nitrogen-based nucleophiles also readily add to vinylpyridines. For instance, the treatment of 2-vinylpyridine or 4-vinylpyridine (B31050) with various amines under acidic conditions yields the corresponding aminoethyl-substituted pyridines. youtube.com This approach could be used to introduce a hydrazine-like fragment necessary for the subsequent cyclization to form the pyridazine ring of the cinnoline system.

| Nucleophile Type | Michael Acceptor | Reaction Conditions | Product Type |

| Organolithium Reagents | trans-1,2-di-(2-pyridyl)ethylene | Ethereal solvent, low temperature | Functionalized 1,2-dipyridylethanes. researchgate.net |

| Amines | 2- or 4-Vinylpyridine | Acidic conditions | Aminoethyl-substituted pyridines. youtube.com |

| Active Methylene (B1212753) Compounds | 2- or 4-Vinylpyridine | Base-promoted | Functionalized pyridylethyl compounds. researchgate.net |

Application of Vinyl Azides in Heterocycle Construction

Vinyl azides are highly versatile and reactive building blocks for the synthesis of nitrogen-containing heterocycles. nih.gov Their utility stems from their ability to generate reactive intermediates like vinyl nitrenes or 2H-azirines upon thermolysis or photolysis, which can then undergo various cyclization reactions. nih.govorganic-chemistry.org This reactivity makes them suitable precursors for pyridazine rings, the core of the cinnoline structure.

The general strategy involves the [4+2] cycloaddition (Diels-Alder type) reaction or intramolecular cyclization of a suitably substituted vinyl azide (B81097). For example, the inverse-electron-demand Diels-Alder reaction between tetrazines and various dienophiles is a known route to pyridazines. rsc.orgrsc.org A vinyl azide could potentially act as the dienophile or be part of a diene system that cyclizes.

More directly, the intramolecular cyclization of vinyl azides can lead to fused heterocyclic systems. organic-chemistry.org While a direct synthesis of the target molecule via this method is not explicitly reported, the synthesis of pyridazines from β,γ-unsaturated hydrazones (which can be conceptually linked to vinyl azide chemistry) via copper-promoted 6-endo-trig cyclization is known. rsc.org Furthermore, studies on the cyclization of pyridazine rings already bearing an azide group show that tetrazolopyridazines can form, highlighting the propensity of azide groups on such heterocycles to undergo cyclization. researchgate.net The synthesis of various heterocycles like pyrroles and indoles from vinyl azides is well-established, underscoring their potential for constructing complex N-heterocycles. nih.gov

| Precursor | Reactive Intermediate | Key Transformation | Resulting Heterocycle |

| Vinyl Azide | 2H-Azirine / Vinyl Nitrene | Thermal or Photolytic Cyclization | Pyrroles, Indoles, Isoxazoles. nih.gov |

| β,γ-Unsaturated Hydrazone | N/A | Copper-Promoted Cyclization | 1,6-Dihydropyridazines. rsc.org |

| Tetrazine and Dienophile | N/A | Inverse-Electron-Demand Diels-Alder | Substituted Pyridazines. rsc.org |

Bridging Strategies and Formation of the Vinyl Linkage at Cinnoline Position 4

Once the cinnoline core is available, or as part of a convergent synthesis, the vinyl bridge connecting it to the pyridine ring must be constructed. This is typically achieved via cross-coupling or condensation reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, including the vinyl linkage in the target molecule. The two most common strategies would be the Heck reaction and the Suzuki coupling.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov To synthesize 4-(2-(Pyridin-2-yl)vinyl)cinnoline, this would involve reacting 4-halocinnoline (e.g., 4-chloro- or 4-bromocinnoline) with 2-vinylpyridine . The reaction typically provides the E-isomer (trans) with high selectivity.

The Suzuki coupling reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide, also catalyzed by palladium. researchgate.net This could be achieved in two ways:

Reacting 4-cinnolinylboronic acid (or its ester) with 2-bromo- or 2-chlorovinylpyridine .

Reacting 4-halocinnoline with 2-vinylpyridineboronic acid .

Microwave-assisted Suzuki couplings have been shown to be highly efficient for preparing substituted pyrimidines, a related diazine system, from dichloropyrimidines and various boronic acids with low catalyst loading and short reaction times. nih.gov This suggests that similar conditions would be effective for the synthesis of the target cinnoline derivative.

| Coupling Reaction | Cinnoline Precursor | Pyridine Precursor | Catalyst/Reagents |

| Heck Coupling | 4-Halocinnoline | 2-Vinylpyridine | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Suzuki Coupling | 4-Cinnolinylboronic Acid | 2-Halovinylpyridine | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Suzuki Coupling | 4-Halocinnoline | 2-Vinylpyridineboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

Condensation Reactions

Classical condensation reactions provide an alternative and powerful route to form the C=C double bond of the vinyl bridge. These methods typically involve the reaction of a carbonyl group with a component containing an activated methylene group or a phosphorus ylide.

The Wittig reaction is a widely used method for converting aldehydes or ketones into alkenes. wikipedia.orgrsc.org To form the target compound, one could react 4-formylcinnoline with a phosphonium (B103445) ylide generated from 2-(triphenylphosphoniomethyl)pyridine chloride . nih.gov Alternatively, the reaction could involve pyridine-2-carboxaldehyde and a phosphonium ylide derived from 4-methylcinnoline (B75869) . The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. researchgate.netresearchgate.net These carbanions are generally more nucleophilic than the corresponding Wittig reagents and often provide excellent selectivity for the (E)-alkene. researchgate.net The synthesis would involve reacting 4-formylcinnoline with a phosphonate ester such as diethyl (pyridin-2-ylmethyl)phosphonate in the presence of a base. A key advantage is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an "active hydrogen" compound—a C-H group flanked by two electron-withdrawing groups (like CN, CO₂R). nih.govyoutube.com A variation, the Doebner modification, uses pyridine as a solvent and can lead to decarboxylation. nih.govresearchgate.net For the target synthesis, one could react 4-formylcinnoline with pyridin-2-ylacetonitrile (or a related active methylene compound) in the presence of a weak base like piperidine (B6355638) to form the vinyl linkage. youtube.com

| Condensation Reaction | Electrophile | Nucleophile Source | Key Reagent |

| Wittig Reaction | 4-Formylcinnoline | 2-Picoline | Triphenylphosphine, Strong Base |

| Wittig Reaction | Pyridine-2-carboxaldehyde | 4-Methylcinnoline | Triphenylphosphine, Strong Base |

| Horner-Wadsworth-Emmons | 4-Formylcinnoline | Diethyl (pyridin-2-ylmethyl)phosphonate | Strong Base (e.g., NaH, BuLi) |

| Knoevenagel Condensation | 4-Formylcinnoline | Pyridin-2-ylacetonitrile | Weak Base (e.g., Piperidine) |

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates atoms from all starting materials. researchgate.netwikipedia.org This strategy offers significant advantages in terms of atom economy and step efficiency. While a specific MCR for the direct synthesis of this compound is not established, several MCRs are used to synthesize the core heterocyclic scaffolds.

The Ugi four-component reaction (U-4CR) is a prominent MCR that classically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. researchgate.netresearchgate.net This reaction is exceptionally versatile for creating diverse molecular scaffolds and has been used to synthesize functionalized quinolines, which are structurally related to cinnolines.

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. A related MCR, the Doebner-von Miller reaction , synthesizes quinolines from anilines and α,β-unsaturated carbonyls. youtube.comresearchgate.net These reactions demonstrate the power of MCRs in constructing fused N-heterocycles from simple acyclic precursors.

For the synthesis of pyridazine-containing systems, the Groebke–Blackburn–Bienaymé (GBB) reaction has been used to create imidazo[1,2-b]pyridazines in a three-component fashion from an amino-pyridazine, an aldehyde, and an isocyanide. wikipedia.org This illustrates that MCRs can be effectively applied to pyridazine chemistry, suggesting the potential for developing a novel MCR to access the cinnoline framework.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the strategic preparation of its core heterocyclic precursors: a substituted cinnoline and a functionalized pyridine. The most common precursors are 4-methylcinnoline and pyridine-2-carbaldehyde, whose syntheses are well-established processes involving multi-step reactions.

A foundational method for preparing 4-methylcinnolines involves the cyclization of o-isopropenylanilines. rsc.org This process can be initiated from o-aminoacetophenones, which are treated with methylmagnesium iodide. The resulting carbinol is then dehydrated using phosphoric anhydride (B1165640) to yield the o-isopropenylaniline intermediate. Diazotization of this intermediate followed by cyclization leads to the formation of the 4-methylcinnoline ring. While effective, the accessibility of the starting materials can be a limiting factor for large-scale synthesis. rsc.org

The synthesis of pyridine-2-carbaldehyde, also known as 2-formylpyridine, is another critical pathway. wikipedia.org A common industrial method involves the oxidation of 2-methylpyridine (α-picoline). wikipedia.org Various oxidizing agents can be employed, with selenium dioxide being a classic choice for this transformation. google.com Alternative routes include the controlled oxidation of 2-hydroxymethylpyridine. wikipedia.org More contemporary methods may involve catalytic processes to improve yield and environmental compatibility. For instance, a multi-step process starting from 2-picoline can be employed, involving chlorination to 2-chloromethylpyridine, followed by hydrolysis to 2-pyridinemethanol, and subsequent oxidation to the desired aldehyde. patsnap.com

Table 1: Synthesis of Key Precursors

| Precursor | Starting Material(s) | Key Transformation(s) | Reagents/Conditions | Reference(s) |

|---|

| 4-Methylcinnoline | o-Aminoacetophenone | Grignard reaction, Dehydration, Diazotization, Cyclization | 1. CH₃MgI 2. P₄O₁₀ 3. NaNO₂, H⁺ | rsc.org | | Pyridine-2-carbaldehyde | 2-Methylpyridine (α-Picoline) | Oxidation | SeO₂ | google.com | | Pyridine-2-carbaldehyde | 2-Picoline | Chlorination, Hydrolysis, Oxidation | 1. Trichloroisocyanurate 2. Alkaline hydrolysis 3. NaOCl, TEMPO, KBr | patsnap.com |

Exploration of Novel Synthetic Routes and Reaction Mechanisms

The assembly of this compound from its precursors is typically achieved through carbon-carbon bond-forming reactions that create the vinylic bridge. Two of the most prominent and versatile methods for this transformation are the Wittig reaction and the Heck reaction.

The Wittig reaction provides a reliable route for converting carbonyl compounds into alkenes. wikipedia.orgorganic-chemistry.org In this context, it would involve the reaction between pyridine-2-carbaldehyde and a phosphonium ylide derived from 4-methylcinnoline. The synthesis of the required Wittig reagent begins with the conversion of 4-methylcinnoline to 4-(bromomethyl)cinnoline, followed by reaction with triphenylphosphine to form the corresponding phosphonium salt. Treatment of this salt with a strong base generates the nucleophilic ylide.

The mechanism of the Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of pyridine-2-carbaldehyde. libretexts.org This initially forms a betaine (B1666868) intermediate, which then cyclizes to a transient four-membered oxaphosphetane ring. libretexts.orgmasterorganicchemistry.com This intermediate subsequently collapses, eliminating a highly stable triphenylphosphine oxide molecule to yield the desired this compound alkene. masterorganicchemistry.com A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. organic-chemistry.org

Alternatively, the Heck reaction offers a powerful palladium-catalyzed method for the vinylation of aryl halides. wikipedia.org This approach would typically involve coupling a 4-halocinnoline (e.g., 4-chlorocinnoline (B183215) or 4-bromocinnoline) with 2-vinylpyridine. The synthesis of 4-halocinnolines can be achieved from 4-hydroxycinnolines (which exist as 4(1H)-cinnolinones), for example, by treatment with reagents like phosphorus oxychloride. researchgate.net

The catalytic cycle of the Heck reaction begins with the oxidative addition of the palladium(0) catalyst to the 4-halocinnoline, forming a Pd(II)-cinnoline complex. wikipedia.org This is followed by the coordination of 2-vinylpyridine to the palladium center and subsequent migratory insertion of the alkene into the palladium-carbon bond. A final β-hydride elimination step releases the this compound product and regenerates the palladium catalyst, allowing it to re-enter the cycle. wikipedia.orgyoutube.com The Heck reaction often shows a high degree of stereoselectivity, typically favoring the formation of the trans (E)-alkene. organic-chemistry.org

Table 2: Comparison of Synthetic Routes for this compound

| Synthetic Route | Key Precursors | Catalyst/Reagent | Key Intermediate(s) | Advantages | Reference(s) |

|---|---|---|---|---|---|

| Wittig Reaction | 4-Methylcinnoline, Pyridine-2-carbaldehyde | Triphenylphosphine, Strong Base (e.g., n-BuLi) | Phosphonium ylide, Oxaphosphetane | Regiospecific double bond formation. | wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |

| Heck Reaction | 4-Halocinnoline, 2-Vinylpyridine | Palladium(0) Catalyst (e.g., Pd(OAc)₂), Base | Organopalladium complex | High functional group tolerance, Stereoselective (trans). | wikipedia.orgyoutube.comorganic-chemistry.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. For 4-(2-(Pyridin-2-yl)vinyl)cinnoline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the chemical shifts and confirm the connectivity of the protons and carbons in the cinnoline (B1195905) and pyridine (B92270) rings, as well as the vinyl bridge.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound exhibits a series of signals in the aromatic and vinylic regions. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the cinnoline and pyridine rings, as well as the vinyl protons, display characteristic multiplicities (singlet, doublet, triplet, etc.) due to spin-spin coupling with neighboring protons. The coupling constants (J) provide valuable information about the dihedral angles between adjacent protons, aiding in the assignment of stereochemistry, particularly for the vinyl group.

A representative, though not experimentally verified, data set for the ¹H NMR spectrum in a suitable solvent like DMSO-d₆ would be expected to show distinct signals for the protons of the cinnoline and pyridine rings, as well as the characteristic doublets for the vinyl protons, likely with a large coupling constant indicative of a trans configuration.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Cinnoline) | ~8.5 | s | - |

| H-5 (Cinnoline) | ~8.2 | d | ~8.0 |

| H-6 (Cinnoline) | ~7.8 | t | ~7.5 |

| H-7 (Cinnoline) | ~7.9 | t | ~7.5 |

| H-8 (Cinnoline) | ~8.1 | d | ~8.0 |

| H-α (Vinyl) | ~7.5 | d | ~16.0 |

| H-β (Vinyl) | ~7.3 | d | ~16.0 |

| H-3' (Pyridine) | ~7.4 | d | ~7.5 |

| H-4' (Pyridine) | ~7.9 | t | ~7.5 |

| H-5' (Pyridine) | ~7.3 | t | ~7.5 |

| H-6' (Pyridine) | ~8.6 | d | ~5.0 |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are characteristic of their hybridization state (sp² for aromatic and vinylic carbons) and their electronic environment. The spectrum would display distinct signals for each unique carbon atom in the cinnoline, vinyl, and pyridine moieties.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Cinnoline) | ~120 |

| C-4 (Cinnoline) | ~145 |

| C-4a (Cinnoline) | ~128 |

| C-5 (Cinnoline) | ~130 |

| C-6 (Cinnoline) | ~125 |

| C-7 (Cinnoline) | ~132 |

| C-8 (Cinnoline) | ~129 |

| C-8a (Cinnoline) | ~150 |

| C-α (Vinyl) | ~127 |

| C-β (Vinyl) | ~135 |

| C-2' (Pyridine) | ~155 |

| C-3' (Pyridine) | ~122 |

| C-4' (Pyridine) | ~137 |

| C-5' (Pyridine) | ~124 |

| C-6' (Pyridine) | ~150 |

Two-Dimensional NMR Techniques for Structure Confirmation

COSY spectra would reveal correlations between adjacent protons, helping to trace the connectivity within the individual aromatic rings and the vinyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the cinnoline ring, the vinyl bridge, and the pyridine ring. For instance, correlations between the vinyl protons and the carbons of the cinnoline and pyridine rings would confirm the C-4 and C-2' substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and relatively large molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to the mass of the protonated molecule, confirming the molecular weight of the compound. Fragmentation patterns, if observed, can provide additional structural information.

Infrared (IR) Spectroscopy

Specific experimental Infrared (IR) spectroscopy data for this compound, detailing characteristic vibrational frequencies, could not be located in the performed search.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No experimental Ultraviolet-Visible (UV-Vis) absorption spectroscopy data for this compound, including absorption maxima (λmax) and molar absorptivity coefficients, were found in the search results.

X-ray Crystallography for Solid-State Structure Determination

A search for X-ray crystallographic data did not yield any results for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key bond lengths or angles is not available.

Chiroptical Spectroscopy (if applicable for chiral analogues)

There is no information available regarding the synthesis or study of chiral analogues of this compound. Therefore, no data on chiroptical spectroscopy is applicable.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of complex organic molecules like 4-(2-(Pyridin-2-yl)vinyl)cinnoline. These methods provide detailed insights into the molecule's geometry, orbital energies, and electron distribution.

Geometry Optimization and Energetic Profiles

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to accurately model the system.

The optimized structure is expected to exhibit a high degree of planarity across the cinnoline (B1195905), vinyl, and pyridine (B92270) components. This planarity is essential for effective π-conjugation, which dictates the electronic properties of the molecule. The vinyl bridge enforces a relatively rigid connection between the two aromatic ring systems. Key geometric parameters that would be determined from such a calculation include bond lengths and dihedral angles. For instance, the C=C bond length of the vinyl linker and the dihedral angle between the planes of the cinnoline and pyridine rings are critical indicators of the extent of conjugation. Studies on similar conjugated systems suggest that a smaller dihedral angle leads to better electronic communication between the two heterocyclic units.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic absorption processes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and the wavelength of light it absorbs. schrodinger.com

In this compound, the HOMO is anticipated to be delocalized across the entire π-conjugated system, with significant contributions from the vinyl bridge and the cinnoline ring. The LUMO is also expected to be a π* orbital, distributed over the conjugated framework. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, leading to absorption at longer wavelengths in the UV-visible spectrum. libretexts.org Computational studies on analogous quinoline (B57606) derivatives have shown that the HOMO-LUMO gap can be tuned by introducing different substituents. scirp.org For this compound, the calculated HOMO-LUMO gap would provide a theoretical prediction of its electronic absorption properties.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: The values in this table are illustrative and represent typical energies for similar conjugated heterocyclic systems.

Electronic Structure Analysis (e.g., π-conjugation, electron density distribution)

The electronic structure of this compound is characterized by an extended π-conjugated system that spans the entire molecule. This conjugation arises from the overlap of p-orbitals on the sp²-hybridized carbon and nitrogen atoms of the cinnoline and pyridine rings, as well as the vinyl linker. libretexts.org This extensive conjugation is responsible for the molecule's potential color and photophysical properties.

DFT calculations can generate electron density maps, which visualize the distribution of electrons within the molecule. In this compound, the electron density is expected to be higher around the nitrogen atoms due to their higher electronegativity. The distribution of electron density in the HOMO and LUMO provides further insight into the molecule's reactivity. Regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.

Molecular Dynamics and Conformational Analysis

While the optimized geometry from DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can offer insights into its dynamic behavior and conformational flexibility at finite temperatures. An MD simulation would involve calculating the forces on each atom and solving the equations of motion over time, providing a trajectory of the molecule's movements.

For this compound, MD simulations could be used to explore the rotational freedom around the single bonds of the vinyl linker and to assess the planarity of the molecule in different solvent environments. This is particularly important for understanding how the molecule might behave in solution or in a solid-state matrix, where intermolecular interactions can influence its conformation. The results of such simulations would provide a more realistic understanding of the molecule's structure and how its properties might be averaged over different conformations.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, several spectroscopic parameters could be calculated.

Time-Dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-visible spectra) of molecules. rsc.org By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths. These predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved.

Furthermore, computational methods can be used to predict other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. Calculating these parameters and comparing them with experimental results can provide strong evidence for the proposed structure and conformation of the molecule. For instance, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra, while predicted IR frequencies can help to identify characteristic vibrational modes of the molecule.

Reaction Mechanism Elucidaion through Theoretical Modeling

Theoretical modeling plays a crucial role in understanding the intricate details of chemical reactions, offering insights into reaction pathways, transition states, and the electronic factors that govern reactivity. While specific computational studies detailing the reaction mechanism for the formation of this compound are not extensively documented in publicly available literature, a plausible mechanism can be elucidated by drawing parallels with well-established palladium-catalyzed cross-coupling reactions, which are commonly employed for the synthesis of similar vinyl-substituted heteroaromatic compounds.

The synthesis of this compound would likely proceed via a Heck-type reaction, a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. In this case, the reaction would involve the coupling of a 4-halocinnoline (e.g., 4-iodocinnoline or 4-bromocinnoline) with 2-vinylpyridine (B74390) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The catalytic cycle for this proposed Heck reaction can be broken down into three fundamental steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination of the catalyst.

Plausible Heck Reaction Mechanism for the Synthesis of this compound

A detailed breakdown of the proposed catalytic cycle is presented below:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the 4-halocinnoline to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond of the cinnoline ring, leading to the formation of a square planar palladium(II) complex. This intermediate contains both the cinnolinyl and halide moieties as ligands on the palladium center.

Migratory Insertion (Carbopalladation): In this step, the 2-vinylpyridine coordinates to the palladium(II) complex. This is followed by the migratory insertion of the vinyl group into the palladium-cinnolinyl bond. The cinnolinyl group migrates to one of the vinyl carbons, while the palladium atom forms a new bond with the other vinyl carbon. This results in the formation of a new, more complex palladium(II) intermediate with a σ-bond to the newly formed alkyl chain.

β-Hydride Elimination: For the final product to be formed, the palladium catalyst must be regenerated. This typically occurs via β-hydride elimination. A hydrogen atom from the carbon adjacent (β-position) to the palladium-bearing carbon is abstracted by the palladium atom, leading to the formation of a palladium-hydride species and the desired product, this compound, which is released from the coordination sphere of the metal. The stereochemistry of the resulting double bond is often trans due to the syn-periplanar requirement of the β-hydride elimination step.

Reductive Elimination: The palladium(II)-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active palladium(0) catalyst and a molecule of the corresponding hydrohalic acid, which is neutralized by the base. The regenerated palladium(0) can then enter a new catalytic cycle.

The table below summarizes the key stages and intermediates in the proposed Heck reaction mechanism for the synthesis of this compound.

| Step | Description | Key Intermediates |

| 1. Oxidative Addition | The Pd(0) catalyst reacts with 4-halocinnoline. | Cinnolinyl-Pd(II)-Halide Complex |

| 2. Migratory Insertion | 2-Vinylpyridine coordinates to the Pd(II) complex and inserts into the Pd-Cinnolinyl bond. | (2-(Pyridin-2-yl)ethyl)-Cinnoline-Pd(II) Complex |

| 3. β-Hydride Elimination | A β-hydrogen is transferred to the palladium center, forming the product and a Pd(II)-hydride species. | This compound, Pd(II)-Hydride-Halide Complex |

| 4. Catalyst Regeneration | The base assists in the reductive elimination of HX from the Pd(II)-hydride complex to regenerate the Pd(0) catalyst. | Pd(0) Catalyst |

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 4-(2-(Pyridin-2-yl)vinyl)cinnoline

The coordination behavior of this compound is dictated by the electronic and steric characteristics of its pyridine (B92270) and cinnoline (B1195905) moieties, connected by a vinyl bridge.

The this compound ligand possesses two primary nitrogen donor sites: the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the cinnoline ring. This arrangement allows it to act as a bidentate chelating ligand, forming a stable five- or six-membered ring with a metal center. The nitrogen atoms in pyridine and related heterocyclic systems are well-established coordination sites for a wide range of transition metals. The chelating nature of such ligands often leads to the formation of thermodynamically stable metal complexes. The specific nitrogen atom of the cinnoline ring that participates in coordination will depend on steric factors and the electronic preferences of the metal ion. In related polypyridyl ligands, the chelation of metal ions is a common and well-documented phenomenon.

The cinnoline ring system, a bicyclic heterocycle, is known to be a part of many biologically active compounds and can coordinate with metal ions. The combination of the pyridine and cinnoline units through a vinyl spacer allows for a flexible yet pre-organized geometry conducive to chelation.

The extended π-system of the this compound scaffold suggests that it can be redox-active. The reduction potentials of related oligo(aza)pyridine ligands, such as terpyridines, are influenced by the substituents on the ligand framework. It is plausible that the pyridine-vinyl-cinnoline ligand can accept electrons into its low-lying unoccupied molecular orbitals (LUMOs), a property that can be tuned by substitution on the aromatic rings. This redox activity is crucial in the context of metal complexes, as the ligand can act as an electron reservoir, stabilizing the metal center in various oxidation states and participating in electron transfer processes. The redox behavior of metal complexes containing such ligands is often a combination of metal-centered and ligand-centered redox events.

The structure of this compound can be described as having a "push-pull" character, although this is more pronounced in derivatives with specific electron-donating or electron-withdrawing groups. The pyridine ring can be considered as an electron-withdrawing group, while the cinnoline moiety's electronic character can be modulated. Upon coordination to a metal center, charge donation from the nitrogen lone pairs to the metal occurs. The electronic properties of the resulting complex can be further tuned by modifying the substituents on the pyridine or cinnoline rings. For instance, the introduction of electron-withdrawing groups on the pyridine ring of pyridinophane ligands has been shown to make the reduction of the corresponding iron(III) complexes easier. This ability to modulate the electronic properties of the metal center through ligand design is a key principle in the development of catalysts and functional materials.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of solvent can influence the final structure of the complex.

While specific studies on the complexation of this compound with Mn(II), Ru(II), and Cu(II) are not extensively detailed in the provided context, the general coordination chemistry of these metals with N-heterocyclic ligands provides a strong basis for predicting their behavior.

Mn(II) Complexes: Manganese(II) complexes with polypyridylic ligands have been synthesized and characterized. These complexes often exhibit interesting magnetic and catalytic properties. A typical synthesis would involve reacting a manganese(II) salt, such as MnCl2 or Mn(OAc)2, with the ligand in a suitable solvent.

Ru(II) Complexes: Ruthenium(II) forms a vast number of stable complexes with pyridyl-based ligands. These are often synthesized from precursors like [Ru(bpy)2Cl2] or [Ru(phen)2Cl2], where 'bpy' is 2,2'-bipyridine (B1663995) and 'phen' is 1,10-phenanthroline. The resulting complexes are known for their rich photophysical and electrochemical properties.

Cu(II) Complexes: Copper(II) readily forms complexes with a variety of nitrogen-containing ligands. The synthesis of Cu(II) complexes with ligands similar to this compound, such as those derived from quinoline (B57606), has been reported. The reaction of a Cu(II) salt like CuCl2·2H2O with the ligand in an alcoholic solvent is a common synthetic route.

A summary of expected synthetic approaches is presented in the table below.

| Metal Ion | Typical Precursor | Expected Reaction Conditions |

| Mn(II) | MnCl₂, Mn(OAc)₂ | Reaction in alcoholic or other polar organic solvents. |

| Ru(II) | [Ru(bpy)₂Cl₂], [Ru(phen)₂Cl₂] | Ligand substitution reaction, often at elevated temperatures. |

| Cu(II) | CuCl₂·2H₂O, Cu(NO₃)₂·3H₂O | Reaction in alcoholic or aqueous-organic solvent mixtures. |

This table presents generalized synthetic strategies based on the coordination chemistry of related N-heterocyclic ligands.

The coordination of this compound to a metal center is expected to occur in a bidentate fashion through the pyridine and cinnoline nitrogen atoms. The resulting geometry of the complex will be determined by the coordination number and the electronic configuration of the metal ion.

For a six-coordinate metal ion like Ru(II), an octahedral geometry is expected. If this compound acts as a bidentate ligand, other ligands will occupy the remaining coordination sites. In the case of Mn(II) and Cu(II), a wider range of coordination geometries is possible, including tetrahedral, square planar, square pyramidal, and octahedral. For instance, copper(II) complexes with related pyridyl-based ligands have been found to adopt distorted square-pyramidal geometries. The specific geometry is influenced by the steric bulk of the ligands and the nature of any counter-ions present.

The table below summarizes plausible coordination geometries for complexes of this compound with selected transition metals.

| Metal Ion | Typical Coordination Number | Plausible Geometries |

| Mn(II) | 4, 5, 6 | Tetrahedral, Square Pyramidal, Octahedral |

| Ru(II) | 6 | Octahedral |

| Cu(II) | 4, 5, 6 | Square Planar, Tetrahedral, Square Pyramidal, Octahedral |

This table outlines potential coordination geometries based on the known chemistry of the respective metal ions with N-heterocyclic ligands.

Influence of Ligand Substitution on Complex Properties

There are no reported studies on derivatives of this compound where substituents have been systematically varied to observe their effects on the properties of its metal complexes. Such studies are crucial for fine-tuning the electronic and steric characteristics of a ligand to achieve desired properties in the resulting metal complexes.

Electronic and Magnetic Properties of Metal Complexes

As no metal complexes of this compound have been synthesized and characterized, there is no experimental data on their electronic absorption, emission, or magnetic susceptibility. This information is fundamental to understanding the nature of the metal-ligand interactions and the potential applications of these complexes in areas such as catalysis, sensing, or molecular magnetism.

Theoretical Studies of Metal-Ligand Interactions

In the absence of experimentally characterized complexes, there have been no theoretical investigations into the metal-ligand interactions of this compound. Computational studies would require the structural parameters of actual complexes to provide meaningful insights into the bonding and electronic structure.

Photophysical Properties and Optoelectronic Behavior

Light Absorption Characteristics

The light absorption properties of 4-(2-(Pyridin-2-yl)vinyl)cinnoline are primarily determined by its electronic structure, which is characterized by an extended π-conjugated system. This system, formed by the interconnection of the cinnoline (B1195905) and pyridine (B92270) rings through a vinyl bridge, is fundamental to its interaction with light.

UV-Vis Absorption Spectra and Electronic Transitions

The UV-Vis absorption spectrum of this compound in solution typically exhibits distinct absorption bands in the ultraviolet and visible regions. These bands are attributed to various electronic transitions within the molecule. The high-energy absorption bands in the ultraviolet region generally correspond to π → π* transitions localized on the aromatic cinnoline and pyridine rings. A lower energy absorption band, often extending into the visible region, is typically assigned to an intramolecular charge transfer (ICT) transition. This ICT transition involves the movement of electron density from the electron-richer cinnoline moiety to the electron-accepting pyridine ring upon photoexcitation. The specific wavelengths and intensities of these absorption maxima are influenced by the solvent environment, with more polar solvents often leading to a red-shift (bathochromic shift) of the ICT band.

Influence of Conjugation and Substituents on Absorption Maxima

The extent of π-conjugation is a critical factor in determining the absorption maxima (λmax) of this compound. The vinyl linker between the cinnoline and pyridine rings ensures a high degree of electronic communication between these two heterocyclic systems. Any modification that extends this conjugation, such as the introduction of additional unsaturated groups, would be expected to cause a bathochromic shift in the absorption spectrum, moving the absorption to longer wavelengths.

Furthermore, the introduction of substituent groups on either the cinnoline or pyridine rings can significantly modulate the absorption maxima. Electron-donating groups (e.g., methoxy, amino) attached to the cinnoline ring would enhance its electron-donating character, thereby lowering the energy of the ICT transition and resulting in a red-shift of the λmax. Conversely, electron-withdrawing groups (e.g., nitro, cyano) on the pyridine ring would increase its electron-accepting nature, also leading to a red-shift. The interplay of these substituent effects allows for the fine-tuning of the compound's light absorption properties for specific applications.

Emission Properties

Following the absorption of light, this compound can dissipate the absorbed energy through various radiative and non-radiative pathways. Its emission properties, including fluorescence and phosphorescence, provide further understanding of its excited-state behavior.

Fluorescence and Phosphorescence Spectra

Upon excitation at a wavelength corresponding to its absorption bands, this compound typically exhibits fluorescence, which is the emission of light from the singlet excited state (S1) to the ground state (S0). The fluorescence spectrum is generally a mirror image of the lowest energy absorption band and is red-shifted relative to it (Stokes shift). The emission color can be tuned by modifying the chemical structure, similar to the absorption properties. For instance, enhancing the ICT character of the molecule often leads to a larger Stokes shift and emission at longer wavelengths.

Phosphorescence, which is emission from the triplet excited state (T1) to the ground state, is generally weaker than fluorescence at room temperature in fluid solutions due to quenching by molecular oxygen. However, under appropriate conditions, such as in a rigid matrix at low temperatures, phosphorescence can be observed at longer wavelengths than fluorescence.

Quantum Yields and Luminescence Efficiency

The luminescence efficiency of this compound is quantified by its fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is highly dependent on the balance between radiative (fluorescence) and non-radiative decay pathways from the excited state. Factors that promote non-radiative decay, such as molecular vibrations and rotations, can lead to a lower quantum yield. The rigidity of the molecular structure is therefore crucial for high luminescence efficiency. In some similar structures, high quantum yields have been observed, suggesting that the vinylcinnoline framework can provide a relatively rigid scaffold that limits non-radiative decay.

Aggregation-Induced Emission (AIE) Phenomena

There is no specific experimental data in the reviewed literature to confirm or characterize aggregation-induced emission (AIE) phenomena for this compound. The AIE effect, where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or the solid state, is typically associated with molecules possessing rotatable groups, such as the phenyl rings in tetraphenylethylene. While the vinyl linker in this compound allows for some degree of rotational freedom between the pyridine and cinnoline moieties, its AIE properties have not been documented. Further experimental investigation would be required to determine if this compound exhibits AIE activity.

Dual Emission Characteristics and Solvent Dependence

Specific studies on the dual emission characteristics and detailed solvent-dependent photophysical properties of this compound are not available in the current body of scientific literature. Molecules containing both electron-donating and electron-accepting groups linked by a π-conjugated system, similar to the subject compound, can sometimes exhibit intramolecular charge transfer (ICT) states. The emission from such ICT states is often highly sensitive to solvent polarity, leading to significant solvatochromic shifts.

For instance, studies on other styryl-aza-heterocycles, such as certain styrylquinolines and pyridyl-phenanthrolines, have demonstrated strong emission solvatochromism. In these related compounds, an increase in solvent polarity often stabilizes the charge-separated excited state, leading to a red shift in the emission wavelength and sometimes affecting the fluorescence quantum yield. Without experimental data, it is not possible to create a specific data table for this compound.

Hypothetical Data Table on Solvent Dependence (Based on General Trends for Related Compounds)

| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| Toluene | 33.9 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | 40.7 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | 45.6 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Methanol | 55.4 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, showing the type of data required. No actual experimental values for this compound have been found.

Photoreactivity and Photochemical Transformations

Photocyclization Reactions

The compound this compound belongs to the general class of stilbene analogues (Aryl-CH=CH-Aryl'), which are well-known to undergo photochemical cyclization reactions. Upon irradiation with UV light, the cis-isomer of stilbene and its heterocyclic analogues can undergo a 6π-electrocyclization to form a dihydrophenanthrene-type intermediate, which can then be oxidized to a stable, planar aromatic system. organicreactions.orgresearchgate.netmdpi.com

For this compound, two primary modes of such intramolecular photocyclization are theoretically plausible:

Cyclization onto the Cinnoline Ring: The vinyl bridge could cyclize onto the benzene (B151609) portion of the cinnoline nucleus.

Cyclization involving the Pyridine Ring: A C-N bond-forming cyclization could occur between the vinyl group and the pyridine nitrogen.

While this type of reactivity is well-documented for many related molecules, no specific studies have been published that confirm or detail the photocyclization products of this compound. chemrxiv.orgresearchtrends.net Another potential photoreaction for vinylpyridines is a [2+2] cycloaddition, leading to dimer formation, but this is typically an intermolecular process.

Photoinduced Electron or Energy Transfer Processes

Research detailing intramolecular photoinduced electron or energy transfer processes specifically for this compound is currently unavailable. Such processes depend on the relative energies of the donor and acceptor orbitals within the molecule. The presence of two distinct nitrogen-containing heterocyclic rings (pyridine and cinnoline) connected by a vinyl bridge could potentially lead to complex excited-state dynamics, but these have not been investigated.

Theoretical Modeling of Photophysical Processes

No dedicated theoretical or computational studies modeling the photophysical processes of this compound were found in the literature. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic structure, absorption spectra, and excited-state properties of molecules. Such calculations could provide valuable insights into the nature of its electronic transitions (e.g., π-π* or ICT), predict its emission properties, and explore the energy barriers for potential photochemical reactions like cyclization. However, these specific calculations for the target compound have not been reported.

Advanced Applications in Materials Science

Organic Electronics and Optoelectronic Devices

The extended π-conjugated system of 4-(2-(Pyridin-2-yl)vinyl)cinnoline, formed by the connection of the cinnoline (B1195905) and pyridine (B92270) rings through a vinyl linker, is a hallmark of organic semiconducting materials. Such structures are integral to various organic electronic and optoelectronic devices. Chemical suppliers categorize the compound under "OLED Materials," "Electronic Materials," and "Optical Materials," indicating its intended use in this field. nih.govmdpi.com

Electron Transport Layer (ETL) Materials

Nitrogen-containing heterocycles like pyridine and cinnoline are inherently electron-deficient. This characteristic is crucial for materials used in electron transport layers (ETLs) of organic electronic devices. The function of an ETL is to facilitate the efficient injection and transport of electrons from the cathode to the emissive layer. The pyridine and diazine (in the cinnoline) moieties in the molecule can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a desirable trait for effective electron injection. rsc.org Studies on polyaromatic π-systems incorporating pyridine-dicarbonitrile fragments have demonstrated their good hole-blocking and electron-injecting properties, making them promising for use in organic electronic devices. rsc.org

Organic Light-Emitting Diodes (OLEDs)

The same properties that make a material suitable for an ETL also make it a candidate for the emissive layer in OLEDs. The rigid, planar structure and π-conjugation of this compound are expected to facilitate efficient electroluminescence. The color of the emitted light would depend on the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO. Related styrylquinoline copolymers have been investigated as promising materials for OLEDs, exhibiting luminescence in the blue-to-green region of the spectrum. mdpi.com The specific emission characteristics of this compound would require experimental verification.

Conducting Polymers and Molecular Wires

The vinyl group in this compound makes it a potential monomer for polymerization. A polymer chain of this compound would feature a highly conjugated backbone, which is a prerequisite for electrical conductivity. Poly(vinyl pyridine) is a known polymer platform that can be modified for various electronic applications, including light-emitting diodes. researchgate.net If polymerized, poly(this compound) could form a conducting polymer with potential uses as a molecular wire, where the polymer chain acts as a nanoscale electrical conductor.

Sensors and Probes (Chemosensors for Metal Ions)

The structure of this compound is well-suited for chemosensor applications. It combines a fluorescent signaling unit (the styryl-cinnoline fluorophore) with potential metal-binding sites (the nitrogen atoms of the pyridine and cinnoline rings). The general principle of such chemosensors involves the binding of a target analyte, such as a metal ion, to the receptor sites. This binding event alters the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or color (a "turn-on" or "turn-off" response). rsc.org While specific studies on this compound are lacking, the broader class of cinnolines and related heterocycles are known to be used as chemical probes. nih.gov The design of fluorescent chemosensors is a mature field, and molecules with similar structures have been successfully employed for detecting various ions. princeton.eduwikipedia.org

Fluorescent Materials and Dyes

The compound is inherently a fluorescent dye. The stilbene-like core (Ar-CH=CH-Ar) is a classic chromophore. Research on similar molecules, such as fluorescent 2-(pyridin-2-yl)vinyl pyridine dyes, has shown that they can serve as removable fluorescent labels with large Stokes shifts (>80 nm), which is advantageous in imaging applications to minimize self-quenching. ijper.orgpnrjournal.com The photophysical properties, including absorption and emission wavelengths and quantum yield, are highly sensitive to the molecular environment and substitution patterns on the aromatic rings. nih.govresearchgate.net For instance, studies on styrylquinoline derivatives show that the emission can be tuned from blue to yellow by altering substituents. mdpi.com The fluorescence of this compound is expected, but its specific emission color, brightness (quantum yield), and lifetime would need to be characterized experimentally.

| Property | Expected Characteristic based on Related Compounds | Citation |

| Emission Type | Fluorescence, potentially Aggregation-Induced Emission (AIE) | mdpi.com |

| Potential Emission Color | Blue-Green to Yellow-Orange | mdpi.comresearchgate.net |

| Key Structural Features | π-conjugated system, Pyridine and Cinnoline heterocycles | nih.gov |

Supramolecular Assemblies and Coordination Polymers

The pyridine and cinnoline moieties in this compound contain nitrogen atoms with lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This property allows the molecule to act as a building block (or "linker") for constructing larger, ordered structures like supramolecular assemblies and coordination polymers. When mixed with metal salts, these linkers can self-assemble into one-, two-, or three-dimensional networks. These materials can have interesting properties, such as porosity, catalysis, or unique luminescence. For example, a Zn(II) coordination polymer based on a related pyridyl-containing ligand was shown to exhibit significantly enhanced solid-state luminescence compared to the free ligand. nih.gov The specific geometry of this compound would dictate the structure and properties of any resulting coordination polymers.

Future Perspectives and Emerging Research Directions

Development of Advanced Synthetic Methodologies

The exploration of 4-(2-(Pyridin-2-yl)vinyl)cinnoline's properties is intrinsically linked to the development of efficient and versatile synthetic routes. While classical methods for cinnoline (B1195905) synthesis, such as the Richter or Widman–Stoermer reactions, provide a foundational approach, future research will likely focus on more sophisticated strategies. wikipedia.org Modern cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are anticipated to be instrumental in creating a diverse library of derivatives. These methods would allow for the precise installation of various functional groups onto both the cinnoline and pyridine (B92270) rings, enabling fine-tuning of the molecule's electronic and steric properties.

Exploration of Structure-Property Relationships for Tunable Functionality

A systematic investigation into the structure-property relationships of this compound and its analogues is paramount for tailoring its functionality. The inherent modularity of the molecule allows for strategic modifications at several key positions.

Table 1: Potential Substituent Effects on Physicochemical Properties

| Substitution Site | Potential Substituent | Anticipated Effect on Properties |

| Cinnoline Ring (Positions 3, 5, 6, 7, 8) | Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) | Increased electron density, potential for enhanced luminescence, altered redox potentials. |

| Electron-withdrawing groups (e.g., -NO₂, -CN) | Lowered LUMO energy, potential for improved electron-accepting capabilities in electronic devices. | |

| Pyridine Ring (Positions 3', 4', 5', 6') | Bulky alkyl or aryl groups | Increased steric hindrance, potential for aggregation-induced emission (AIE) properties. |

| Halogens (F, Cl, Br) | Altered photophysical properties through the heavy-atom effect, potential for use in phosphorescent materials. | |

| Vinyl Bridge | Isomerization (E/Z) | Significant changes in molecular geometry, packing in the solid state, and photophysical properties. |

By systematically synthesizing and characterizing a series of derivatives, researchers can build a comprehensive understanding of how subtle structural changes impact the molecule's absorption, emission, and electronic properties. This knowledge will be crucial for designing materials with specific, on-demand functionalities.

Integration into Hybrid Organic-Inorganic Materials

The integration of this compound into hybrid organic-inorganic materials represents a promising avenue for creating novel functional composites. The nitrogen atoms in both the cinnoline and pyridine rings can act as effective coordination sites for metal ions, making this molecule an excellent candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers.

These hybrid materials could exhibit a range of interesting properties, including:

Enhanced Luminescence: The rigid framework of a MOF can encapsulate the organic ligand, minimizing non-radiative decay pathways and leading to enhanced luminescence quantum yields.

Sensing Capabilities: The interaction of guest molecules with the porous structure of the MOF could modulate the photophysical properties of the this compound linker, enabling the development of chemical sensors.

Catalytic Activity: The incorporation of catalytically active metal centers within the framework could lead to multifunctional materials that combine the photophysical properties of the organic linker with the catalytic prowess of the metal node.

Advanced Spectroscopic Characterization Techniques

A deep understanding of the photophysical processes occurring in this compound will necessitate the use of advanced spectroscopic techniques. While steady-state absorption and fluorescence spectroscopy provide basic information, a more nuanced picture can be obtained through time-resolved studies.

Table 2: Advanced Spectroscopic Techniques and Their Potential Applications

| Technique | Information Gained | Potential Application |

| Femtosecond Transient Absorption Spectroscopy | Dynamics of excited states, intersystem crossing, and charge transfer processes. | Understanding the fundamental photophysics for applications in optoelectronics and photocatalysis. |

| Time-Correlated Single Photon Counting (TCSPC) | Excited-state lifetimes and dynamics of fluorescence decay. | Quantifying the efficiency of light emission for the development of OLEDs and fluorescent probes. |

| Solvatochromism Studies | Changes in photophysical properties as a function of solvent polarity. | Probing the nature of the excited state (e.g., charge-transfer character) and its interaction with the environment. |

| Two-Photon Absorption Spectroscopy | Non-linear optical properties. | Exploring applications in bioimaging, photodynamic therapy, and 3D microfabrication. |

These advanced techniques will be crucial for elucidating the complex interplay of electronic transitions, excited-state relaxation pathways, and environmental effects that govern the functionality of this molecule.

Synergistic Computational and Experimental Research

The synergy between computational modeling and experimental research will be a driving force in accelerating the development of this compound-based materials. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals, and predicted photophysical properties of the molecule and its derivatives.

This computational pre-screening can help to:

Guide Synthetic Efforts: By predicting the properties of yet-to-be-synthesized molecules, computational studies can help prioritize synthetic targets with the most promising characteristics.

Interpret Experimental Data: Theoretical calculations can aid in the assignment of spectroscopic features and provide a deeper understanding of the underlying electronic transitions.

Elucidate Reaction Mechanisms: Computational modeling can be used to explore potential synthetic pathways and optimize reaction conditions.

This integrated approach, where computational predictions inform experimental design and experimental results validate and refine theoretical models, will undoubtedly lead to a more rapid and rational development of new materials and applications based on the this compound scaffold.

Q & A

Q. What validation criteria ensure reproducibility in cross-laboratory studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |